

Application Note: Determination of Benthiavalicarb Residues in Vegetables using UHPLC-MS/MS

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Compound of Interest		
Compound Name:	Benthiavalicarb	
Cat. No.:	B1259727	Get Quote

Introduction

Benthiavalicarb is a fungicide widely used to control downy mildew and late blight on various crops, including a variety of vegetables. Monitoring its residue levels in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. This application note details a robust and sensitive analytical method for the quantitative determination of benthiavalicarb and its metabolites in vegetable matrices. The method utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a technique renowned for its selectivity and sensitivity in trace analysis.[1][2][3] The sample preparation employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, ensuring high recovery and efficient cleanup.[4][5]

Principle

The analytical method involves the extraction of **benthiavalicarb** and its metabolites from homogenized vegetable samples using acidified acetonitrile.[1][2][3] A subsequent cleanup step using dispersive solid-phase extraction (d-SPE) with octadecylsilane (C18) and graphitized carbon black (GCB) or primary secondary amine (PSA) is performed to remove matrix interferences.[1][2][3] The final extract is then analyzed by UHPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection and quantification of the target analytes.



Experimental Protocols

1. Sample Preparation (Modified QuEChERS Method)

This protocol is a generalized procedure based on common QuEChERS methods for pesticide residue analysis.

Homogenization: Weigh 10 g of a representative homogenized vegetable sample into a 50 mL centrifuge tube. For dry samples, it may be necessary to add a specific amount of water to rehydrate the sample before extraction.[5]

Extraction:

- Add 10 mL of acetonitrile (containing 1% acetic acid) to the centrifuge tube.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Securely cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 g for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent. For pigmented vegetables, 7.5 mg of graphitized carbon black (GCB) may be added.
 - Vortex the d-SPE tube for 30 seconds.
 - Centrifuge at ≥ 3000 g for 5 minutes.

Final Solution:

- Take an aliquot of the cleaned extract and filter it through a 0.22 μm syringe filter.
- The filtered extract is now ready for UHPLC-MS/MS analysis.



2. UHPLC-MS/MS Analysis

The following are typical instrumental conditions. These may need to be optimized for the specific instrument being used.

- UHPLC System: A standard UHPLC system capable of binary gradient elution.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size).
- Mobile Phase:
 - A: Water with 0.1% formic acid and 5 mM ammonium formate.
 - B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
- Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40 °C.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- · Ionization Mode: Positive ESI.
- MRM Transitions: Specific precursor-to-product ion transitions for benthiavalicarb and its
 metabolites should be monitored. For benthiavalicarb-isopropyl, a product ion of m/z 180
 can be used for quantification, and m/z 72 for confirmation.[6]

Data Presentation

The following tables summarize the quantitative data from method validation studies for the analysis of **benthiavalicarb** and its metabolites in various vegetable matrices.



Table 1: Method Validation Parameters for **Benthiavalicarb** and its Metabolites in Fruits and Vegetables[1][2][3]

Analyte	Matrix	Spiked Levels (µg/kg)	Recover y (%)	Intra- day RSDr (%) (n=5)	Inter- day RSDR (%) (n=15)	Linearit y (R²)	LOQ (µg/kg)
Benthiav alicarb- isopropyl	Fruits & Vegetabl es	5, 50, 500	74.5 - 115.6	0.5 - 12.6	0.4 - 13.8	> 0.9917	5
KIF-230- M1	Fruits & Vegetabl es	5, 50, 500	74.5 - 115.6	0.5 - 12.6	0.4 - 13.8	> 0.9917	5
KIF-230- M3	Fruits & Vegetabl es	5, 50, 500	74.5 - 115.6	0.5 - 12.6	0.4 - 13.8	> 0.9917	5
KIF-230- M4	Fruits & Vegetabl es	5, 50, 500	74.5 - 115.6	0.5 - 12.6	0.4 - 13.8	> 0.9917	5
KIF-230- M5	Fruits & Vegetabl es	5, 50, 500	74.5 - 115.6	0.5 - 12.6	0.4 - 13.8	> 0.9917	5

Table 2: Alternative Extraction Method Performance[6]

Analyte	Matrix	Extraction Solvent	Cleanup Sorbent
Benthiavalicarb- isopropyl	Fruits & Vegetables	Acetone	Octadecylsilanized silica gel

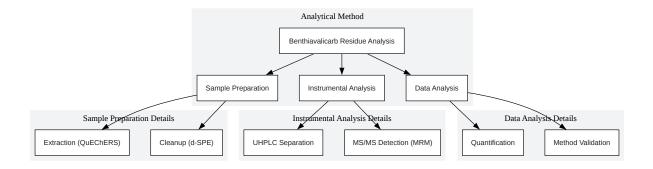
Visualizations





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Caption: Experimental workflow for **Benthiavalicarb** residue analysis.



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Caption: Logical relationship of the analytical method components.

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